N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-2,6-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide” is a compound that has been studied for its antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton and is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by its structure. The presence of a cyano group and a 3′,4′,5′-trimethoxyanilino moiety in its structure plays an essential role in its antiproliferative activity .科学研究应用
抗微管蛋白药物用于癌症治疗
基于四氢噻吩[2,3-c]吡啶分子骨架的化合物,包括类似于N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-2,6-二甲氧基苯甲酰胺的化合物,已显示出作为抗微管蛋白药物的有希望的结果。这些化合物通过与微管蛋白相互作用表现出抗增殖活性,微管蛋白是细胞分裂所必需的蛋白质。这种相互作用导致细胞周期在G2/M期停滞,并在癌细胞中诱导凋亡细胞死亡,而不影响正常细胞。分子对接研究进一步支持了这些发现,突显了这些化合物在癌症治疗中的潜力 (Romagnoli et al., 2020)。
A1腺苷受体的变构调节剂
某些四氢噻吩[2,3-c]吡啶的衍生物已被研究作为A1腺苷受体(A1AR)的潜在变构调节剂。虽然这些化合物最初显示出能够变构调节受体的能力,但进一步的结构修饰揭示了向展现正交位拮抗性质的转变。这突显了它们在调节受体功能方面的潜力,并表明结构元素和受体调节之间存在复杂的相互作用 (Aurelio et al., 2009)。
异环化合物合成用于抗肿瘤评价
类似于N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-2,6-二甲氧基苯甲酰胺的结构前体已被用于合成各种异环衍生物,展示出对各种人类癌细胞系具有显著的抗增殖活性。这些合成化合物具有多样的结构特征,已成为广泛的体外筛选对象,强调了四氢噻吩[2,3-c]吡啶核心在抗肿瘤应用中的治疗潜力和多功能性 (Shams et al., 2010)。
未来方向
属性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-8-7-12-13(9-20)19(27-16(12)10-22)21-18(24)17-14(25-2)5-4-6-15(17)26-3/h4-6H,7-8,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNWAQAMSVXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。